molecular formula C8H8BrCl B12805622 (2-Bromo-1-chloroethyl)benzene CAS No. 6622-78-2

(2-Bromo-1-chloroethyl)benzene

Cat. No.: B12805622
CAS No.: 6622-78-2
M. Wt: 219.50 g/mol
InChI Key: UVZVRUOXFQXFTC-UHFFFAOYSA-N
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Description

Benzene, (2-bromo-1-chloroethyl)- is an organic compound with the molecular formula C8H8BrCl. It is a derivative of benzene where a bromine and a chlorine atom are attached to an ethyl group, which is then bonded to the benzene ring. This compound is known for its unique chemical properties and is used in various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzene, (2-bromo-1-chloroethyl)- can be synthesized through the halogenation of ethylbenzene. The process involves the addition of bromine and chlorine to the ethyl group attached to the benzene ring. The reaction typically requires a catalyst such as iron or aluminum chloride to facilitate the halogenation process .

Industrial Production Methods

In an industrial setting, the production of Benzene, (2-bromo-1-chloroethyl)- involves the controlled halogenation of ethylbenzene using bromine and chlorine gases. The reaction is carried out in a reactor vessel under controlled temperature and pressure conditions to ensure the selective addition of halogens to the ethyl group.

Chemical Reactions Analysis

Types of Reactions

Benzene, (2-bromo-1-chloroethyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly used.

Major Products Formed

    Substitution: Products include phenyl derivatives where the bromine or chlorine atom is replaced by other functional groups.

    Oxidation: Products include benzoic acid or other oxidized derivatives.

    Reduction: Products include ethylbenzene or other reduced forms of the compound.

Scientific Research Applications

Benzene, (2-bromo-1-chloroethyl)- is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Benzene, (2-bromo-1-chloroethyl)- involves its interaction with nucleophiles or electrophiles, leading to the formation of various intermediates and products. The molecular targets include the aromatic ring and the halogenated ethyl group, which undergo substitution or addition reactions . The pathways involved depend on the specific reaction conditions and reagents used.

Comparison with Similar Compounds

Similar Compounds

    Benzene, (2-bromoethyl)-: Similar structure but lacks the chlorine atom.

    Benzene, (2-chloroethyl)-: Similar structure but lacks the bromine atom.

    Benzene, (2-iodo-1-chloroethyl)-: Similar structure but contains an iodine atom instead of bromine.

Uniqueness

Benzene, (2-bromo-1-chloroethyl)- is unique due to the presence of both bromine and chlorine atoms on the ethyl group, which imparts distinct reactivity and chemical properties compared to its analogs. This dual halogenation allows for a wider range of chemical transformations and applications in research and industry .

Properties

IUPAC Name

(2-bromo-1-chloroethyl)benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrCl/c9-6-8(10)7-4-2-1-3-5-7/h1-5,8H,6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVZVRUOXFQXFTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CBr)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrCl
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20288323
Record name (2-bromo-1-chloroethyl)benzene
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.50 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6622-78-2
Record name Benzene, (2-bromo-1-chloroethyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6622-78-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 55279
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006622782
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC55279
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55279
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name (2-bromo-1-chloroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20288323
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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